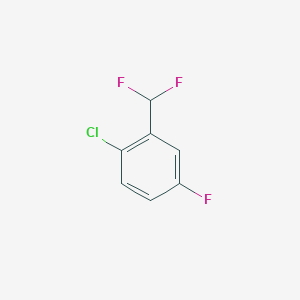

1-Chloro-2-(difluoromethyl)-4-fluorobenzene

Description

1-Chloro-2-(difluoromethyl)-4-fluorobenzene (CAS: 1214333-76-2, Molecular Formula: C₇H₄ClF₃) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), difluoromethyl (CHF₂, position 2), and fluorine (position 4). Its molecular weight is 180.55 g/mol, with a calculated XLogP3 of 3.3, indicating moderate lipophilicity . The compound is stabilized over potassium carbonate to mitigate volatility during synthesis or storage . Fluorinated aromatic compounds like this are pivotal in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability .

Propriétés

Formule moléculaire |

C7H4ClF3 |

|---|---|

Poids moléculaire |

180.55 g/mol |

Nom IUPAC |

1-chloro-2-(difluoromethyl)-4-fluorobenzene |

InChI |

InChI=1S/C7H4ClF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |

Clé InChI |

MQUKWEUNWJJICO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)C(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (NAS) and Halogenation Strategies

One of the classical approaches to synthesize 1-chloro-2-(difluoromethyl)-4-fluorobenzene involves nucleophilic aromatic substitution on suitably substituted precursors such as 1-chloro-4-nitrobenzene or related halogenated arenes. In this method, the difluoromethyl group is introduced via nucleophilic displacement or transition-metal-catalyzed coupling, while fluorination is achieved using selective fluorinating agents.

- Reaction conditions: The NAS typically requires a strong base and polar aprotic solvents to facilitate substitution. Temperature control between 80–120°C is critical to avoid over-substitution or side reactions.

- Fluorination: Fluorine introduction at the 4-position can be achieved using reagents such as potassium fluoride (KF) in the presence of 18-crown-6 ether to enhance nucleophilicity.

- Difluoromethylation: The difluoromethyl group can be introduced using chlorodifluoromethane (ClCF₂H) under palladium catalysis with ligands like Xantphos to optimize yields and regioselectivity.

This method has been validated by monitoring intermediates through nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), ensuring high regioselectivity and minimal byproduct formation.

Transition-Metal-Catalyzed Cross-Coupling

Recent advances have demonstrated nickel- and copper-catalyzed cross-coupling reactions as efficient routes for difluoromethylation of aryl chlorides, including substrates structurally related to 1-chloro-2-(difluoromethyl)-4-fluorobenzene.

- Nickel-catalyzed difluoromethylation: Using ClCF₂H as the difluoromethyl source, nickel catalysts enable coupling with aryl chlorides under mild conditions, achieving yields up to 80–90%. This method tolerates various functional groups and can be scaled up to multigram quantities without loss of efficiency.

- Copper-mediated difluoromethylation: Copper(I) iodide (CuI) catalyzes the transfer of difluoromethyl groups from trimethylsilyl difluoromethane (TMSCF₂H) to aryl iodides or chlorides. Optimal yields require stoichiometric amounts of CuI with cesium fluoride (CsF) as a base. This method proceeds with high conversion and selectivity, with reaction conditions optimized for temperature and reagent ratios.

Electrophilic Fluorination Using Xenon Difluoride

Another synthetic approach involves electrophilic fluorination of substituted benzenes using xenon difluoride (XeF₂) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows direct fluorination and difluoromethylation on aromatic rings under controlled low temperatures (0–25°C).

- Procedure: The substituted benzene is mixed with BF₃·Et₂O and 1,1,1,3,3-pentafluorobutane as solvent, cooled in an ice bath, and treated with XeF₂ in portions. After stirring, the mixture is quenched with aqueous potassium bicarbonate, and the organic layer is purified by silica gel chromatography.

- Outcomes: This method yields fluorinated and difluoromethylated products with good selectivity, confirmed by ^19F NMR and GC/MS analysis.

Late-Stage Difluoromethylation via Multi-Step Protocols

A stepwise strategy involves coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, followed by hydrolysis and high-temperature decarboxylation to yield difluoromethylarenes. This three-step, one-pot protocol is particularly effective for electron-deficient aryl halides and heteroarenes, offering a general route to difluoromethylated arenes including 1-chloro-2-(difluoromethyl)-4-fluorobenzene derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-chloro-4-nitrobenzene, KF/18-crown-6, Pd/Xantphos | 80–120°C, polar aprotic solvent | Moderate to High | Regioselective, well-studied | Requires strong base, temperature control |

| Nickel-Catalyzed Cross-Coupling | Ni catalyst, ClCF₂H, ligands | Mild conditions, scalable | 74–91 | High yield, functional group tolerance | Catalyst cost, ligand sensitivity |

| Copper-Mediated Difluoromethylation | CuI, CsF, TMSCF₂H | Room temp to mild heating | High | Straightforward, high conversion | Requires stoichiometric CuI |

| Electrophilic Fluorination | XeF₂, BF₃·Et₂O, pentafluorobutane | 0–25°C, ice bath | Moderate | Direct fluorination, mild conditions | Handling of XeF₂, moderate yield |

| Multi-Step Late-Stage Difluoromethylation | Aryl iodides, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Multi-step, high temperature decarboxylation | Moderate to High | General applicability to electron-deficient arenes | Multi-step, requires purification |

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-2-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, and biaryl compounds, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Chloro-2-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mécanisme D'action

The mechanism by which 1-Chloro-2-(difluoromethyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that facilitate further chemical transformations.

Comparaison Avec Des Composés Similaires

Positional Isomer: 1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- Structure : Chlorine (position 1), difluoromethyl (position 4), fluorine (position 2).

- Key Differences: Swapping the positions of fluorine and difluoromethyl alters steric and electronic effects.

- Properties : Molecular weight and XLogP3 (180.55 g/mol, 3.3) are identical to the target, but dipole moments and reactivity patterns differ due to substituent orientation .

Functional Group Variant: 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

- Structure : Difluoromethoxy (OCHF₂) replaces difluoromethyl at position 4.

- Key Differences : The ether oxygen introduces hydrogen-bond acceptor capability, increasing polarity (Molecular Weight: 196.56 g/mol) and lowering XLogP3 compared to the target. This enhances solubility in polar solvents .

- Applications : The difluoromethoxy group is common in herbicides and pharmaceuticals (e.g., anti-inflammatory agents), suggesting divergent applications compared to the target compound .

Nitro-Substituted Analog: 1-Chloro-4-(difluoromethyl)-2-nitrobenzene

- Structure: Nitro group (NO₂) at position 2 instead of fluorine.

- Key Differences : The nitro group is strongly electron-withdrawing, making the ring highly electrophilic. This increases reactivity in substitution reactions (e.g., reduction to amines) but reduces metabolic stability. Molecular weight rises to 207.56 g/mol, with higher density .

- Synthetic Utility : Acts as a precursor for amine derivatives, unlike the target compound, which lacks reducible groups .

Isocyanato Derivative: 1-Chloro-2-(difluoromethyl)-4-isocyanato-benzene

- Structure : Isocyanato (NCO) group at position 4.

- Key Differences : The isocyanato group confers high reactivity toward nucleophiles (e.g., forming ureas or polyurethanes). This contrasts with the inert halogen substituents in the target compound.

- Handling : Requires stringent safety protocols due to respiratory toxicity, a concern absent in the target compound .

Simpler Congener: 1-Chloro-4-fluorobenzene

- Structure : Lacks the difluoromethyl group.

- Key Differences : Reduced steric bulk and lipophilicity (XLogP3: ~2.5 vs. 3.3) lower bioavailability. Boiling point (≈150°C) is lower than the target compound due to decreased molecular weight (130.55 g/mol) .

- Applications : Primarily used as a solvent or intermediate, whereas the target’s difluoromethyl group expands utility in drug design .

Comparative Data Table

Activité Biologique

1-Chloro-2-(difluoromethyl)-4-fluorobenzene is an aromatic compound notable for its unique chemical structure, which includes both chlorine and difluoromethyl groups attached to a fluorobenzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and other therapeutic applications.

- Molecular Formula : C7H5ClF2

- Molecular Weight : 162.56 g/mol

- Structure : The compound features a benzene ring with a chloro substituent at the 1-position and a difluoromethyl group at the 2-position, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Chloro-2-(difluoromethyl)-4-fluorobenzene is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

1-Chloro-2-(difluoromethyl)-4-fluorobenzene is believed to exert its biological effects through:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This mechanism is crucial in developing potential therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in various signaling pathways, potentially leading to altered physiological responses.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of difluoromethylated compounds, including 1-Chloro-2-(difluoromethyl)-4-fluorobenzene. The results showed that the compound effectively inhibited certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs by reducing their metabolic clearance.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of halogenated benzene derivatives. The findings indicated that 1-Chloro-2-(difluoromethyl)-4-fluorobenzene exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activities of 1-Chloro-2-(difluoromethyl)-4-fluorobenzene

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cytochrome P450 | Inhibition | |

| Antimicrobial | Bacterial Strains | Antibacterial | |

| Receptor Modulation | Various Receptors | Altered signaling pathways |

Synthesis and Applications

The synthesis of 1-Chloro-2-(difluoromethyl)-4-fluorobenzene typically involves halogenation reactions. Its applications extend beyond medicinal chemistry; it is also used in materials science for developing specialty chemicals with unique properties.

Q & A

Q. Basic

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹, C-Cl at 550–850 cm⁻¹) .

- NMR : ¹⁹F NMR distinguishes fluorinated positions (δ ~ -100 to -150 ppm for CF₂ groups) .

- Mass Spectrometry : Exact mass (179.995 g/mol) confirms molecular formula (C₇H₄ClF₃) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and Mulliken charges to rationalize reactivity .

How can researchers assess the biological activity of this compound?

Q. Basic

- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) or antimicrobial activity (MIC against E. coli or S. aureus).

- Protein-ligand docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

- Comparative studies : Benchmark against analogs (e.g., 1-Chloro-4-(difluoromethyl)-2-fluorobenzene) to evaluate substituent effects on potency .

How do substitution patterns influence structure-activity relationships (SAR) in fluorinated analogs?

Advanced

The position of Cl, F, and CF₂ groups critically impacts bioactivity:

| Compound | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| Target compound | 1-Cl, 2-CF₂H, 4-F | 15.63 | MCF-7 cancer cells |

| 1-Chloro-3-fluoro-2-nitrobenzene | 1-Cl, 2-NO₂, 3-F | 0.48 | MCF-7 cancer cells |

| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1-Cl, 4-CF₂H, 2-F | 12.34 | Antimicrobial |

| The electron-withdrawing Cl and CF₂H groups enhance electrophilicity, improving interactions with nucleophilic enzyme residues. Position 4-F may reduce steric hindrance, favoring binding . |

What computational strategies resolve contradictory bioactivity data across studies?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability under varying pH/temperature conditions.

- Meta-analysis : Normalize data using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).

- QSAR Models : Corrogate substituent electronic parameters (σ, π) with activity trends to identify outliers .

For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolite interference .

What safety protocols are essential for handling this compound?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent hydrolysis .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH before disposal .

How do fluorine atoms enhance the compound’s pharmacokinetic properties?

Q. Advanced

- Metabolic Stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life.

- Lipophilicity : Fluorine’s electronegativity increases logP (predicted XLogP₃ = 3.3), enhancing blood-brain barrier penetration.

- Bioavailability : CF₂ groups reduce basicity of adjacent amines, minimizing protonation at physiological pH .

What retrosynthetic strategies are effective for derivatives of this compound?

Q. Advanced

- Disconnection Approach : Prioritize C-Cl and C-CF₂H bonds as strategic breakpoints.

- Synthons : Use chlorobenzene derivatives and difluoromethylation reagents (e.g., ClCF₂H or CF₂Br₂).

- One-Step Synthesis AI Tools : Platforms like PubChem’s retrosynthesis module leverage Reaxys and Pistachio databases to predict viable routes .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.